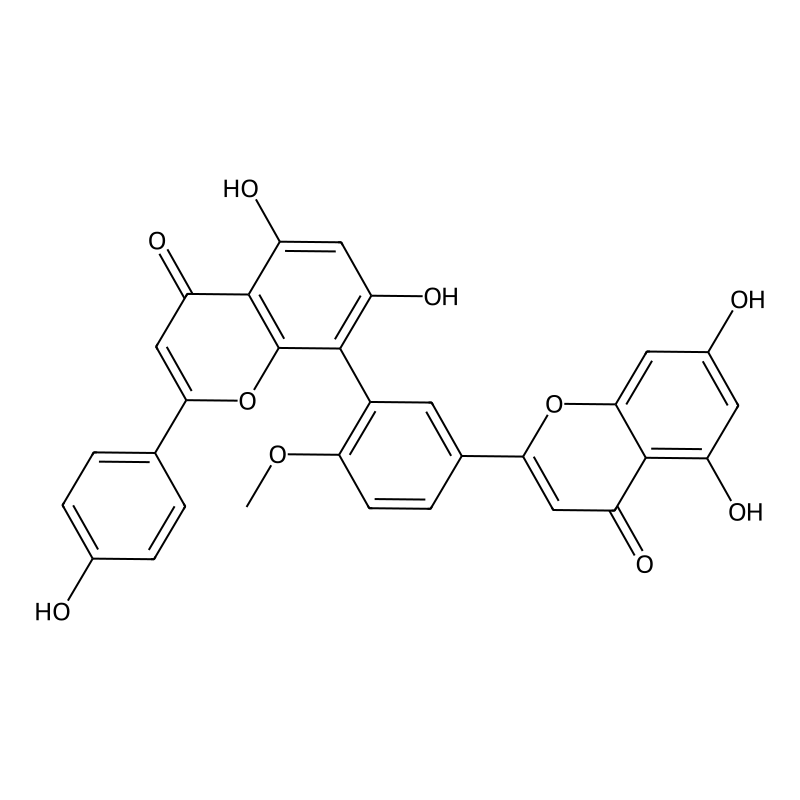Bilobetin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Antioxidant Activity
Field: Biochemistry
Application: Bilobetin, along with other biflavonoids found in Ginkgo Biloba, has been studied for its antioxidant properties.
Method: The antioxidant activity is usually assessed using various in vitro assays.
Anticancer Activity
Field: Oncology
Application: Bilobetin has been studied for its potential anti-proliferative effects against different tumor cell lines.
Method: The anti-proliferative activity is typically evaluated using cell culture assays.
Results: Bilobetin and isogingetin had the strongest anti-proliferative effects against different tumor cell lines.
Therapeutic Agent for HCC Treatment
Field: Hepatology
Application: Bilobetin has been investigated as a potential therapeutic agent for Hepatocellular Carcinoma (HCC) treatment.
Antiviral Activity
Field: Virology
Application: Bilobetin has been studied for its potential antiviral properties.
Method: The antiviral activity is usually assessed using various in vitro assays.
Antibacterial Activity
Field: Microbiology
Application: Bilobetin has been investigated for its antibacterial properties.
Method: The antibacterial activity is typically evaluated using bacterial culture assays.
Anti-Inflammatory Activity
Field: Immunology
Application: Bilobetin has been studied for its potential anti-inflammatory effects.
Method: The anti-inflammatory activity is usually assessed using various in vitro and in vivo assays.
Antifungal Activity
Field: Mycology
Application: Bilobetin has been investigated for its antifungal properties.
Method: The antifungal activity is typically evaluated using fungal culture assays.
Cardiovascular Disease Treatment
Field: Cardiology
Application: Bilobetin has been studied for its potential role in the treatment of cardiovascular diseases.
Metabolic Disease Treatment
Field: Endocrinology
Application: Bilobetin has been investigated for its potential role in the treatment of metabolic diseases.
Neurodegenerative Disease Treatment
Field: Neurology
Application: Bilobetin has been studied for its potential role in the treatment of neurodegenerative diseases.
Bilobetin, scientifically known as 4'-O-methylamentoflavone, is a biflavonoid compound primarily found in the leaves of Ginkgo biloba and other gymnosperms. Its chemical formula is C₃₁H₂₀O₁₀, and it is recognized for its unique structure, which consists of two flavonoid units linked by a carbon-carbon bond. Bilobetin exhibits a variety of biological activities, including antioxidant, anti-inflammatory, and anticancer properties, making it a subject of interest in pharmacological research .
Research suggests Bilobetin may exert its effects through various mechanisms, including [, , ]:
- Antioxidant activity: Bilobetin may help scavenge free radicals in cells [, ].
- PPAR activation: Bilobetin may activate Peroxisome proliferator-activated receptors (PPARs), which play a role in regulating metabolism [].
- Enzyme modulation: Bilobetin may interact with enzymes involved in various biological processes [, ].
- Hydroxylation: Bilobetin can be hydroxylated at various positions on the flavonoid backbone, which can enhance its biological activity.
- Glycosylation: The addition of sugar moieties can alter its solubility and bioavailability.
- Oxidation and Reduction: Bilobetin can participate in redox reactions, contributing to its antioxidant properties .
Bilobetin exhibits a wide range of biological activities:
- Antioxidant Activity: It enhances the antioxidant status in cells by activating nuclear factor erythroid 2-related factor 2 (Nrf2), which reduces oxidative stress .
- Anticancer Properties: Bilobetin has demonstrated cytotoxic effects against various cancer cell lines, including human hepatocellular carcinoma and cervical cancer cells. It induces apoptosis through the elevation of reactive oxygen species (ROS) and inhibition of specific cytochrome P450 enzymes .
- Anti-inflammatory Effects: It mitigates inflammation by modulating signaling pathways involved in inflammatory responses .
Bilobetin can be synthesized through several methods:
- Extraction from Natural Sources: The primary method involves extracting Bilobetin from Ginkgo biloba leaves using solvents like ethanol or methanol.
- Chemical Synthesis: Laboratory synthesis can be achieved through the condensation of flavonoid precursors under acidic conditions. This method allows for the production of pure Bilobetin in controlled environments.
- Biotechnological Approaches: Recent studies have explored the use of plant cell cultures to produce Bilobetin through biotransformation processes .
Bilobetin has numerous applications in various fields:
- Pharmaceuticals: Due to its diverse pharmacological effects, it is being investigated as a potential therapeutic agent for conditions like cancer, inflammation, and oxidative stress-related diseases.
- Nutraceuticals: Its antioxidant properties make it suitable for dietary supplements aimed at promoting health and preventing chronic diseases.
- Cosmetics: Bilobetin's skin-protective effects are being explored for use in cosmetic formulations aimed at reducing oxidative damage to skin cells .
Studies have shown that Bilobetin interacts with various biological pathways:
- Nrf2/Keap1 Pathway: Bilobetin activates the Nrf2 pathway, leading to increased expression of antioxidant genes and reduced apoptosis markers in testicular tissues exposed to cisplatin .
- CYP Enzymes: It inhibits cytochrome P450 enzymes such as CYP2J2, which is implicated in drug metabolism and cancer progression .
- Aquaporins: Research indicates that Bilobetin affects aquaporin-2 trafficking in kidney cells, suggesting potential implications for renal function .
Bilobetin shares structural and functional similarities with other biflavonoids and flavonoids. Here are some comparable compounds:
| Compound Name | Structure Similarity | Biological Activity | Unique Features |
|---|---|---|---|
| Amentoflavone | High | Antioxidant, anticancer | Found in various plants |
| Ginkgetin | Moderate | Antioxidant | Derived from Ginkgo biloba |
| Isoginkgetin | Moderate | Anticancer | Structural isomer of ginkgetin |
| Scutellarein | High | Anti-inflammatory | Found in Scutellaria species |
Bilobetin stands out due to its specific mechanisms of action against cancer cells and its potent antioxidant properties compared to these similar compounds .
Purity
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Melting Point
Storage
UNII
Other CAS
Wikipedia
Dates
2. Wang, C.G., Yao, W.N., Ahang, B., et al. Lung cancer and matrix metalloproteinases inhibitors of polyphenols from Selaginella tamariscina with suppression activity of migration. Bioorg. Med. Chem. Lett. 28(14), 2413-2417 (2018).
3. Sirimangkalakitti, N., Juliawaty, L.D., Hakim, E.H., et al. Naturally occurring biflavonoids with amyloid β aggregation inhibitory activity for development of anti-Alzheimer agent. Bioorg. Med. Chem. Lett. 29(15), 1994-1997 (2019).








